molecular formula C13H15NO2 B2748545 N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide CAS No. 2305308-62-5

N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide

Cat. No.: B2748545
CAS No.: 2305308-62-5
M. Wt: 217.268
InChI Key: YUDTUVLPDMWUQD-UHFFFAOYSA-N
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Description

N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C13H15NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide typically involves the reaction of 2,3,4,5-tetrahydro-1-benzoxepin with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted benzoxepin derivatives .

Scientific Research Applications

N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3,4,5-Tetrahydro-1-benzoxepin-3-yl)prop-2-enamide include other benzoxepin derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features and functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(2,3,4,5-tetrahydro-1-benzoxepin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-13(15)14-11-8-7-10-5-3-4-6-12(10)16-9-11/h2-6,11H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDTUVLPDMWUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=CC=CC=C2OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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